molecular formula C19H14N4O B2565328 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)picolinamide CAS No. 1788561-57-8

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)picolinamide

Cat. No. B2565328
CAS RN: 1788561-57-8
M. Wt: 314.348
InChI Key: JFZKFDJJUOLHGO-UHFFFAOYSA-N
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Description

“N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)picolinamide” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are recognized as important fused bicyclic 5–6 heterocycles due to their wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of this compound involves the reaction of α-bromoketones and 2-aminopyridine under different conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .


Molecular Structure Analysis

The structural elucidation of the synthesized imidazo-pyridine derivatives was performed by different spectroscopic techniques including IR, NMR, and Mass .


Chemical Reactions Analysis

The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)picolinamide belongs to a class of compounds with significant interest in synthetic chemistry due to their unique structural and functional properties. Research has been focused on developing efficient synthetic routes for imidazo[1,2-a]pyridine derivatives, including methodologies for 3-substituted imidazo[1,5-a]pyridines having N-picolinamidin-2-yl groups. These compounds are synthesized by heating aldehydes with 2-cyanopyridine and ammonium acetate in PEG-400, showcasing a versatile approach to generating a variety of substituted imidazoles (Fulwa & Manivannan, 2012). This synthesis route emphasizes the adaptability of imidazo[1,2-a]pyridine frameworks for further functionalization and application in different chemical contexts.

Antimycobacterial Activity Imidazo[1,2-a]pyridine derivatives have been investigated for their potential antimicrobial activities, with a specific focus on combating tuberculosis. Substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, synthesized through multi-step reactions, demonstrated moderate to good antituberculosis activity in vitro. Among these compounds, several showed promising minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis, indicating the therapeutic potential of imidazo[1,2-a]pyridine scaffolds in antimycobacterial strategies (Jadhav et al., 2016).

Photophysical and Electrochemical Properties Research into the photophysical and electrochemical properties of imidazo[1,2-a]pyridine derivatives has revealed their potential in materials science, particularly in the development of photoluminescent materials. Cyclometalated iridium(III) complexes based on phenyl-imidazole ligands, for instance, exhibit a range of emission maxima from greenish-blue to orange, highlighting the impact of structural modifications on the luminescent properties of these complexes. This property is crucial for the design of organic light-emitting diodes (OLEDs) and other photonic devices, demonstrating the broad applicability of imidazo[1,2-a]pyridine derivatives beyond the pharmaceutical domain (Baranoff et al., 2011).

Future Directions

Imidazo[1,2-a]pyridines have increasing importance in the pharmaceutical industry with their wide range of pharmacological activities . Therefore, the development of more efficient methods for the synthesis of these compounds, especially from easily available chemicals, is very meaningful .

properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O/c24-19(16-9-3-5-11-20-16)22-15-8-2-1-7-14(15)17-13-23-12-6-4-10-18(23)21-17/h1-13H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZKFDJJUOLHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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